1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene
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Overview
Description
1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene is an organofluorine compound characterized by the presence of trifluoromethyl groups. Organofluorides are known for their high lipophilicity, improved metabolic stability, and enhanced bioactivity compared to their parent molecules
Preparation Methods
The synthesis of 1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene involves several steps. One common method includes the reaction of hexafluoropropene with 1,3,3,3-tetrafluoropropene in the presence of an acid catalyst . Another approach involves fluorinating 2,4-dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane in the presence of a catalyst . These methods highlight the importance of fluorination reactions in the synthesis of trifluoromethylated compounds.
Chemical Reactions Analysis
1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene has a wide range of scientific research applications:
Biology: The compound’s unique properties make it a useful tool in studying biological systems, particularly in the development of fluorinated drugs.
Medicine: Its high lipophilicity and metabolic stability enhance its potential as a drug candidate.
Industry: The compound is used in the production of functional materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The trifluoromethyl groups also increase the compound’s metabolic stability, reducing its degradation and prolonging its activity .
Comparison with Similar Compounds
1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene can be compared with other trifluoromethylated compounds such as:
Perfluoroisobutene: Known for its strong electrophilic properties and use in industrial applications.
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Used in the synthesis of fluorinated polymers and as a reagent in organic synthesis.
The uniqueness of 1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene lies in its specific structure, which provides a balance of high lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and agrochemical research.
Properties
CAS No. |
821799-40-0 |
---|---|
Molecular Formula |
C18H17F3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
[3-phenyl-3-(trifluoromethyl)pent-4-enyl]benzene |
InChI |
InChI=1S/C18H17F3/c1-2-17(18(19,20)21,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h2-12H,1,13-14H2 |
InChI Key |
VNUNHKWMIWIUBF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCC1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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